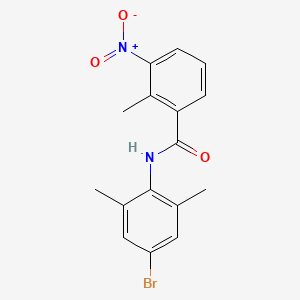![molecular formula C21H22N2OS B5153913 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, also known as DPTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been proposed that N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide exerts its antimicrobial effects by disrupting the bacterial cell membrane. In anticancer studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been found to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to have minimal toxicity in animal studies. It has been found to be well-tolerated and does not cause any significant adverse effects. In addition, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is its broad spectrum of activity against various bacterial strains and cancer types. In addition, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to be well-tolerated and has good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, which could provide insight into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide in animal models of various diseases. Finally, the development of novel formulations of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-aminobenzophenone in the presence of a base. The resulting product is then treated with propyl bromide to yield N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide. This method has been optimized for high yields and purity, making N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In antimicrobial studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In anticancer studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in various cancer types, including breast, lung, and colon cancer. In anti-inflammatory studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been found to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-4-8-18-19(17-13-14(2)11-12-15(17)3)22-21(25-18)23-20(24)16-9-6-5-7-10-16/h5-7,9-13H,4,8H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCIDPFEAUHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)